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Compound of Interest

Compound Name:
1-[(2-Bromophenyl)methyl]-1,4-

diazepane

CAS No.: 1016516-79-2

Cat. No.: B3072079

Get Quote

Executive Summary
This application note details the optimized synthesis protocols for 1-[(2-
Bromophenyl)methyl]-1,4-diazepane, a critical pharmacophore in the development of GPCR

ligands and kinase inhibitors.

While direct alkylation of diamines often results in uncontrolled bis-alkylation, this guide

presents two distinct, field-proven methodologies:

Method A (The "Gold Standard"): A protection-deprotection strategy utilizing tert-butyl 1,4-

diazepane-1-carboxylate. This route is recommended for GLP-compliant synthesis and

scale-up, ensuring >98% purity with minimal chromatographic overhead.

Method B (The "Rapid Screen"): A direct alkylation protocol using stoichiometric excess. This

route is optimized for speed and cost-efficiency in early-stage discovery (mg scale).
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Property Detail

IUPAC Name 1-[(2-Bromophenyl)methyl]-1,4-diazepane

CAS Number 1016516-79-2

Molecular Formula C₁₂H₁₇BrN₂

Molecular Weight 269.18 g/mol

Physical State
Viscous pale yellow oil (Free Base) / White solid

(HCl Salt)

Solubility
Soluble in DCM, MeOH, DMSO; Sparingly

soluble in water (Free Base)

Retrosynthetic Analysis & Strategy
The synthesis hinges on the selective formation of the C–N bond between the benzylic carbon

and the secondary amine of the diazepane ring. The primary challenge is distinguishing

between the two equivalent nitrogen atoms of the homopiperazine core to prevent the

formation of the bis-alkylated impurity, 1,4-bis[(2-bromophenyl)methyl]-1,4-diazepane.
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Figure 1: Retrosynthetic disconnection showing the direct route vs. the protected intermediate

strategy.

Experimental Protocols
Method A: The "Gold Standard" (Protected Route)
Best for: High purity (>98%), Scale-up (>10g), GLP libraries. Mechanism: Steric and electronic

blocking of N-1 ensures exclusive alkylation at N-4.

Reagents
Reagent Equiv. Role

tert-Butyl 1,4-diazepane-1-

carboxylate
1.0

Starting Material (Protected

Nucleophile)

2-Bromobenzyl bromide 1.1 Electrophile

K₂CO₃ (anhydrous) 2.5 Base (Acid Scavenger)

Acetonitrile (ACN) - Solvent (Polar Aprotic)

Trifluoroacetic acid (TFA) 10.0 Deprotection Agent

Dichloromethane (DCM) - Solvent

Step-by-Step Procedure
Phase 1: Selective Alkylation

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-

butyl 1,4-diazepane-1-carboxylate (10.0 mmol, 2.00 g) in anhydrous Acetonitrile (40 mL).

Base Addition: Add anhydrous K₂CO₃ (25.0 mmol, 3.45 g). The mixture will be a suspension.

Alkylation: Add 2-Bromobenzyl bromide (11.0 mmol, 2.75 g) dropwise over 10 minutes at

room temperature (25°C).

Note: 2-Bromobenzyl bromide is a potent lachrymator. Handle exclusively in a fume hood.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3072079?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Stir the mixture at 60°C for 4 hours. Monitor by TLC (System: 20% EtOAc in

Hexanes). The starting amine spot should disappear.

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate

under reduced pressure to yield the crude Boc-protected intermediate as a yellow oil.

Purification (Optional): If TLC shows impurities, pass through a short silica plug eluting

with 20% EtOAc/Hexane.

Phase 2: Deprotection

Dissolution: Dissolve the crude intermediate in Dichloromethane (20 mL) and cool to 0°C (ice

bath).

Acidolysis: Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

Caution: Gas evolution (isobutylene) may occur.

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

Quench & Extraction:

Concentrate the reaction mixture to remove excess TFA/DCM.

Redissolve the residue in DCM (50 mL).

Carefully basify with saturated aqueous NaHCO₃ (or 1M NaOH) until pH > 10. Vigorous

stirring is required to liberate the free base from the TFA salt.

Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).

Isolation: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Yield: Expect 85-92% yield of pale yellow oil.

Method B: The "Rapid Screen" (Direct Alkylation)
Best for: Small scale (<500mg), Initial SAR screening, Cost-sensitive projects. Mechanism:

Statistical probability. Using a large excess of diamine minimizes the likelihood of a second
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alkylation event.

Reagents
Reagent Equiv. Role

1,4-Diazepane

(Homopiperazine)
5.0 Nucleophile (Excess)

2-Bromobenzyl bromide 1.0 Electrophile

Ethanol (Abs.) - Solvent

HCl (4M in Dioxane) 1.1 Salt Formation (Optional)

Step-by-Step Procedure
Preparation: Dissolve 1,4-Diazepane (5.0 mmol, 500 mg) in absolute Ethanol (10 mL) in a 20

mL scintillation vial.

Addition: Add a solution of 2-Bromobenzyl bromide (1.0 mmol, 250 mg) in Ethanol (2 mL)

very slowly (dropwise) over 30 minutes while stirring rapidly at 0°C.

Critical: Slow addition into excess amine is the key to preventing bis-alkylation.

Reaction: Warm to room temperature and stir for 2 hours.

Workup:

Concentrate the solvent.

Resuspend the residue in water (10 mL). The excess 1,4-diazepane is highly water-

soluble.

Extract the product with Ethyl Acetate (3 x 10 mL). The bis-alkylated byproduct (if any) will

also extract, but the excess starting amine remains in the water.

Purification: The organic layer must be purified via Flash Column Chromatography

(DCM:MeOH:NH₄OH, 90:9:1) to separate the mono-alkylated product from traces of bis-

alkylated byproduct.
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Yield: Expect 50-65% yield.

Analytical Validation
To validate the synthesis, confirm the following spectral characteristics.

1H NMR (400 MHz, CDCl₃) - Expected Signals
Aromatic Region (7.10 - 7.60 ppm): Multiplet, 4H (Characteristic of 2-bromophenyl group).

Benzylic Protons (3.75 ppm): Singlet, 2H (Ar-CH₂-N).

Diazepane Ring:

~2.60 - 2.90 ppm: Multiplets, 8H (Ring methylene protons adjacent to nitrogens).

~1.75 - 1.85 ppm: Quintet, 2H (C-CH₂-C of the homopiperazine bridge).

Amine Proton: Broad singlet (variable position depending on concentration/water).

LC-MS
Method: Electrospray Ionization (ESI), Positive Mode.

Expected Mass: [M+H]⁺ = 269.0 / 271.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Purity Criteria: >95% by UV (254 nm).

Synthesis Workflow Diagram
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Figure 2: Decision matrix and workflow for the synthesis of the target diazepane.
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Safety & Handling
2-Bromobenzyl Bromide: Severe lachrymator and skin irritant. Causes burns. Must be

handled in a functioning fume hood. Wear butyl rubber gloves if available.

1,4-Diazepane: Corrosive and hygroscopic. Store under nitrogen.

Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Causes severe burns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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